molecular formula C24H26N2O3S B3544812 N~1~-(2,3-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,3-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3544812
M. Wt: 422.5 g/mol
InChI Key: ZUCAKVBTLZWKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,3-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPEG is a glycine derivative and has a molecular weight of 446.6 g/mol.

Mechanism of Action

The mechanism of action of N~1~-(2,3-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro and in vivo. It has been shown to have low toxicity in animal studies, with no significant adverse effects observed at doses up to 100 mg/kg. This compound has also been found to be stable in various biological fluids, including plasma and urine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(2,3-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. This compound is also stable in various biological fluids, which makes it easier to work with in experiments. However, one limitation of using this compound is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and may limit its use in certain experiments.

Future Directions

There are several future directions for research on N~1~-(2,3-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is to further investigate its potential applications in cancer treatment. Studies could focus on optimizing the synthesis method of this compound to improve its efficacy against cancer cells. Another area of research is to investigate its potential use in the treatment of neurological disorders. Studies could focus on identifying the specific mechanisms by which this compound may be effective in treating these disorders. Additionally, further research could be done to investigate its potential antibacterial and antifungal properties.

Scientific Research Applications

N~1~-(2,3-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its antibacterial and antifungal properties.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-4-20-12-8-9-16-23(20)26(30(28,29)21-13-6-5-7-14-21)17-24(27)25-22-15-10-11-18(2)19(22)3/h5-16H,4,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCAKVBTLZWKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC(=C2C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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